- Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic Study, Journal of Organic Chemistry, 2019, 84(24), 15948-15957
Cas no 943-08-8 (2-(Difluoromethyl)sulfanyl-1,3-benzothiazole)
943-08-8 structure
Product Name:2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
Número CAS:943-08-8
MF:C8H5F2NS2
Megavatios:217.258805990219
MDL:MFCD00518584
CID:797334
PubChem ID:1522327
Update Time:2025-11-01
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Propiedades químicas y físicas
Nombre e identificación
-
- Benzothiazole,2-[(difluoromethyl)thio]-
- 2-(difluoromethylsulfanyl)-1,3-benzothiazole
- 2-AMINO-3-TRIFLUOROMETHYLBENZONITRILE
- 2-(difluoromethylthio)benzo[d]thiazole
- 2-(difluoromethylthio)benzothiazole
- 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole
- 2-Difluormethylthiobenzothiazol
- 2-Difluormethylthio-benzthiaxazol
- 2-difluoromethylsulfanyl-benzothiazole
- HMS1762N13
- 2-[(Difluoromethyl)thio]benzothiazole (ACI)
- 2-((Difluoromethyl)thio)benzo[d]thiazole
- Z55073648
- 943-08-8
- BS-29880
- C8H5F2NS2
- SCHEMBL15003935
- XYUPZERKMMCICQ-UHFFFAOYSA-N
- DTXSID30364107
- NCGC00319969-01
- 2-[(difluoro-methyl)sulfanyl]-1,3-benzothiazole
- MFCD00518584
- AKOS001035843
- EN300-89177
- CS-0186378
- AB01316392-02
- CCG-321108
- 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
-
- MDL: MFCD00518584
- Renchi: 1S/C8H5F2NS2/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H
- Clave inchi: XYUPZERKMMCICQ-UHFFFAOYSA-N
- Sonrisas: FC(SC1SC2C(=CC=CC=2)N=1)F
Atributos calculados
- Calidad precisa: 216.98300
- Masa isotópica única: 216.983
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
- Complejidad: 180
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4
- Superficie del Polo topológico: 66.4A^2
Propiedades experimentales
- Denso: 1.46±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 32-33°C
- Punto de ebullición: 70-75 ºC (0.1 Torr)
- Punto de inflamación: 109.7±30.1 ºC,
- índice de refracción: 1.6088 (589.3 nm 25 ºC)
- Disolución: 几乎不溶 (0.098 g/L) (25 ºC),
- PSA: 66.43000
- Logp: 3.61100
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Información de Seguridad
- Código de categoría de peligro: 20/21/22-36/37/38
- Instrucciones de Seguridad: S26; S36/37/39
- Términos de riesgo:R20/21/22; R36/37/38
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD63097-250mg |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 98% | 250mg |
¥124.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD63097-1g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 98% | 1g |
¥454.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD63097-5g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 98% | 5g |
¥2149.0 | 2024-04-17 | |
| TRC | D591700-25mg |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 25mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D591700-50mg |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D591700-250mg |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 250mg |
$ 365.00 | 2022-06-05 | ||
| Alichem | A059004086-1g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 97% | 1g |
$326.40 | 2023-08-31 | |
| Alichem | A059004086-5g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 97% | 5g |
$1017.60 | 2023-08-31 | |
| abcr | AB126813-1 g |
2-(Difluoromethylthio)benzothiazole, 97%; . |
943-08-8 | 97% | 1g |
€699.00 | 2023-05-10 | |
| Chemenu | CM361643-250mg |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 95%+ | 250mg |
$*** | 2023-05-29 |
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Fluorobenzene ; 30 min, rt
1.2 overnight, rt
1.2 overnight, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Dimethyl-p-toluidine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ; 24 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water
1.2 Reagents: Hydrogen peroxide Solvents: Water
Referencia
- Radical Difluoromethylation of Thiols with Difluoromethylphosphonium Triflate under Photoredox Catalysis, Journal of Organic Chemistry, 2017, 82(14), 7373-7378
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 8 h, 60 °C
Referencia
- Synthesis and application of difluoro methylene phosphorus inner salt, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Solvents: p-Xylene ; 1 h, 90 °C
Referencia
- Conversion between difluorocarbene and difluoromethylene ylide, Chemistry - A European Journal, 2013, 19(45), 15261-15266
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 20 h, 20 - 30 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C
Referencia
- Electrochemical Difluoromethylation of Electron-rich Olefins, Organic Letters, 2023, 25(10), 1678-1682
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
Referencia
- A General and Modular Approach to BCP Alkylamines via Multicomponent Difunctionalization of [1.1.1]Propellane, Journal of the American Chemical Society, 2023, 145(9), 5363-5369
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 0.5 h, rt
1.2 2 h, rt; 12 h, 60 °C
1.3 Reagents: Water
1.2 2 h, rt; 12 h, 60 °C
1.3 Reagents: Water
Referencia
- Radical Fluoroalkylation of Isocyanides with Fluorinated Sulfones by Visible-Light Photoredox Catalysis, Angewandte Chemie, 2016, 55(8), 2743-2747
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 0.5 h, rt
1.2 2 h, rt; 12 h, 60 °C
1.3 Solvents: Water
1.2 2 h, rt; 12 h, 60 °C
1.3 Solvents: Water
Referencia
- Visible-Light- and Oxygen-Promoted Direct Csp2-H Radical Difluoromethylation of Coumarins and Antifungal Activities, Organic Letters, 2018, 20(21), 6901-6905
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Water ; 4 h, 50 °C
Referencia
- Process for preparation of difluoromethyl substituted compounds, China, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
Referencia
- Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2Br, Angewandte Chemie, 2013, 52(47), 12390-12394
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile , Water ; 10 min, rt
Referencia
- Study on the mild, rapid and selective difluorocarbene-mediated triclassification of iododifluoroacetophenone with secondary amines and tree model for product classification, Tetrahedron, 2021, 78,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 0 °C; 15 min, 0 °C
1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt
1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt
Referencia
- Regio- and chemoselectivity in S- and O- difluoromethylation reactions using diethyl (bromodifluoromethyl)phosphonate, Journal of Fluorine Chemistry, 2021, 250,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 2 min, rt
Referencia
- Preparation of fluorine-containing compounds for use as nucleophilic reagents for transferring functional groups onto high value organic compounds, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 8 h, 60 °C
Referencia
- Difluoromethylene phosphonium salt, synthesis and application thereof, China, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 2 min, rt
Referencia
- Silver-Catalyzed Nucleophilic Deoxydifluoromethylthiolation of Activated Aliphatic Alcohols with BT-SCF2H, European Journal of Organic Chemistry, 2022, 2022(18),
Métodos de producción 16
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 20 h, 20 - 30 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C
Referencia
- A radical chlorodifluoromethylation protocol for late-stage difluoromethylation and its application to an oncology candidate, Cell Reports Physical Science, 2021, 2(4),
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
Referencia
- Keto-Difluoromethylation of Aromatic Alkenes by Photoredox Catalysis: Step-Economical Synthesis of α-CF2H-Substituted Ketones in Flow, ACS Catalysis, 2019, 9(7), 6555-6563
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: 1,2-Dimethoxyethane , Water ; rt; 1 h, rt
Referencia
- From Difluoromethyl 2-Pyridyl Sulfone to Difluorinated Sulfonates: A Protocol for Nucleophilic Difluoro(sulfonato)methylation, Angewandte Chemie, 2011, 50(11), 2559-2563
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Raw materials
- Ethanone, 2,2-difluoro-2-iodo-1-phenyl-
- Borate(1-),tetrafluoro-
- Trimethyl(bromodifluoromethyl)silane
- 1,3-benzothiazole-2-thiol
- Sulfonium, (difluoromethyl)phenyl(2,4,6-trimethoxyphenyl)-
- Sodium bromodifluoroacetate
- 5-Methylpyrimidin-2-amine
- 1-[[bromo(difluoro)methyl]-ethoxy-phosphoryl]oxyethane
- 2,2-difluoro-2-triphenylphosphaniumylacetate
- (Chlorodifluoromethyl)trimethylsilane
- Sodium 2-mercaptobenzothiazole
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Preparation Products
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:943-08-8)2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
Número de pedido:A1198284
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 02:36
Precio ($):267.0
Correo electrónico:sales@amadischem.com
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Literatura relevante
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:943-08-8)2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
Pureza:99%
Cantidad:5g
Precio ($):267.0